molecular formula C8H13BN2O2 B14094077 (4-Isobutylpyrimidin-5-yl)boronic acid

(4-Isobutylpyrimidin-5-yl)boronic acid

Cat. No.: B14094077
M. Wt: 180.01 g/mol
InChI Key: IHUAOXKUPVTDAA-UHFFFAOYSA-N
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Description

(4-Isobutylpyrimidin-5-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a pyrimidine ring with an isobutyl substituent at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (4-Isobutylpyrimidin-5-yl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3) or triisopropyl borate (B(Oi-Pr)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Mechanism of Action

The mechanism of action of (4-Isobutylpyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The compound can interact with specific molecular targets, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Uniqueness: (4-Isobutylpyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise molecular interactions are required, such as in drug design and materials science .

Properties

Molecular Formula

C8H13BN2O2

Molecular Weight

180.01 g/mol

IUPAC Name

[4-(2-methylpropyl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C8H13BN2O2/c1-6(2)3-8-7(9(12)13)4-10-5-11-8/h4-6,12-13H,3H2,1-2H3

InChI Key

IHUAOXKUPVTDAA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=CN=C1CC(C)C)(O)O

Origin of Product

United States

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